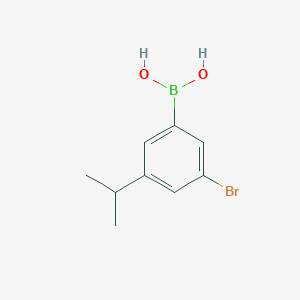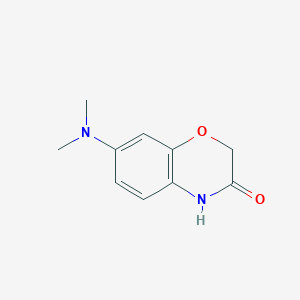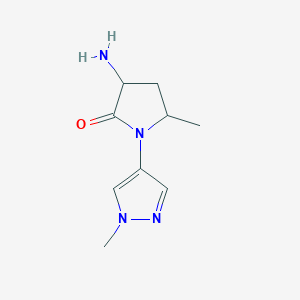![molecular formula C9H9BrN4O B1374518 5-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole CAS No. 1247522-13-9](/img/structure/B1374518.png)
5-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole
Übersicht
Beschreibung
5-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole is a heterocyclic compound that contains a tetrazole ring substituted with a 5-bromo-2-methoxyphenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole typically involves the following steps:
Tetrazole Formation: The brominated intermediate is then reacted with sodium azide in a solvent like dimethylformamide (DMF) to form the tetrazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the tetrazole ring can undergo reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as DMF or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, amines, or thiols.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Reduced tetrazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of 5-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound may interfere with signaling pathways in cancer cells, leading to apoptosis or cell cycle arrest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-2-methoxyphenyl derivatives: Compounds like 5-bromo-2-methoxybenzenesulfonyl chloride share similar structural features and reactivity.
Tetrazole derivatives: Other tetrazole-containing compounds, such as 5-phenyl-1H-tetrazole, have similar chemical properties and applications.
Uniqueness
5-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole is unique due to the combination of the brominated aromatic ring and the tetrazole moiety, which imparts distinct chemical reactivity and potential biological activity .
Eigenschaften
IUPAC Name |
5-[(5-bromo-2-methoxyphenyl)methyl]-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4O/c1-15-8-3-2-7(10)4-6(8)5-9-11-13-14-12-9/h2-4H,5H2,1H3,(H,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEFLZQZNLLQJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CC2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Azetidinyl 5-bromo[1,1'-biphenyl]-2-yl etherhydrochloride](/img/structure/B1374441.png)



![2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid hydrochloride](/img/structure/B1374447.png)





